molecular formula C9H8Br2O2 B1294681 2,3-Dibromo-3-phenylpropanoic acid CAS No. 6286-30-2

2,3-Dibromo-3-phenylpropanoic acid

Cat. No.: B1294681
CAS No.: 6286-30-2
M. Wt: 307.97 g/mol
InChI Key: FXJWTHBNVZNQQP-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2,3-Dibromo-3-phenylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of enynes via microwave irradiation It interacts with various enzymes and proteins, including those involved in dehydrobromination reactions The compound’s interaction with these biomolecules is primarily through covalent bonding, where the bromine atoms facilitate the formation of stable intermediates

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to enzymes through its bromine atoms, forming covalent bonds that inhibit enzyme activity. This inhibition can result in the accumulation of substrates and the depletion of products, thereby disrupting normal cellular processes. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable changes in cellular function occur. High doses of this compound can cause severe toxicity, including liver and kidney damage, as well as disruptions in normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its dehydrobromination and subsequent conversion to other metabolites. The compound interacts with enzymes such as dehydrobrominases, which facilitate the removal of bromine atoms and the formation of reactive intermediates. These intermediates can then enter various metabolic pathways, affecting the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as its lipophilicity and the presence of specific binding proteins that can sequester the compound in certain areas .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound within the cell can determine its specific biochemical effects and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,3-dibromo-3-phenylpropanoic acid involves the bromination of trans-cinnamic acid. The reaction is typically carried out by adding bromine to a solution of trans-cinnamic acid in glacial acetic acid. The reaction proceeds via an anti-addition mechanism, resulting in the formation of the erythro isomer of the dibromo compound .

Industrial Production Methods: In an industrial setting, the bromination process can be scaled up by using larger reaction vessels and continuous addition of bromine to ensure complete conversion of trans-cinnamic acid. The product is then crystallized from a mixture of ethanol and water to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Dehydrobromination: Potassium hydroxide (KOH) in ethanol.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar solvents.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    2,3-Dichloro-3-phenylpropanoic acid: Similar in structure but with chlorine atoms instead of bromine.

    3-Phenylpropanoic acid: Lacks the bromine atoms, making it less reactive.

    α,β-Dibromohydrocinnamic acid: Another name for 2,3-dibromo-3-phenylpropanoic acid.

Uniqueness: this compound is unique due to its high reactivity, which is attributed to the presence of two bromine atoms. This makes it a valuable compound for various chemical transformations that are not easily achievable with other similar compounds .

Properties

IUPAC Name

2,3-dibromo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJWTHBNVZNQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953396
Record name 2,3-Dibromo-3-phenylpropanoic acid
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Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-30-2, 31357-31-0
Record name 2,3-Dibromo-3-phenylpropanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinnamic acid, alpha,beta-dibromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC176177
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Record name 2,3-Dibromo-3-phenylpropanoic acid
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Record name 2,3-Dibromo-3-phenylpropanoic acid
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Record name 2,3-dibromo-3-phenylpropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2,3-Dibromo-3-phenylpropanoic acid?

A: this compound has the molecular formula C9H8Br2O2 [, ]. It exists in two polymorphic forms: orthorhombic and monoclinic. The monoclinic polymorph (P21/n) exhibits disorder in the aliphatic carbon atoms []. Both polymorphs form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating an R22(8) ring motif [].

Q2: How does the structure of this compound influence its properties?

A: The presence of bromine atoms and the carboxylic acid group significantly impacts the molecule's polarity and potential for intermolecular interactions. The existence of both orthorhombic and monoclinic polymorphs suggests that the compound can crystallize in different arrangements, potentially affecting its physical properties like solubility and stability []. Further research is needed to fully understand how structural variations influence the reactivity and potential applications of this compound.

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